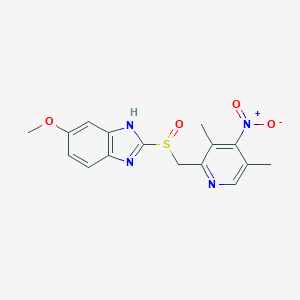

4-Desmethoxy-4-nitro Omeprazole

Descripción general

Descripción

4-Desmethoxy-4-nitro Omeprazole (4-DMN-OME) is an important research compound that has been studied for its potential applications in scientific research. It is a prodrug of omeprazole, a proton pump inhibitor used in the treatment of gastric acid-related diseases. 4-DMN-OME is a novel compound with unique properties that make it an attractive choice for a variety of scientific applications.

Aplicaciones Científicas De Investigación

Mechanism of Action and Efficacy in Acid-Related Disorders

Omeprazole and its derivatives, including 4-Desmethoxy-4-nitro Omeprazole, have a significant impact on the management of acid-related disorders. They operate by specifically targeting and inhibiting the H+/K+ ATPase enzyme system at the gastric parietal cell surface, which is crucial for acid secretion. This action results in a pronounced reduction in gastric acidity, providing an effective therapeutic approach for conditions characterized by excessive acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) (Clissold & Campoli-Richards, 1986). Furthermore, the drug has shown promise in treating patients with conditions like Zollinger-Ellison syndrome, offering a new avenue for managing this challenging disease by effectively controlling gastric acid hypersecretion (Frucht, Maton, & Jensen, 1991).

Potential for Pediatric Applications

Considering the off-label use of proton pump inhibitors (PPIs) in children, especially for treating gastroesophageal reflux disease (GERD), the existing evidence from adult studies, including those involving omeprazole and its derivatives, could potentially be extrapolated to avoid unnecessary pediatric trials. This approach aligns with efforts to utilize existing clinical evidence to guide therapeutic decisions in pediatric populations, thereby minimizing exposure to clinical trials when existing data provide sufficient insights into efficacy and safety profiles (Tafuri et al., 2009).

Innovative Synthesis and Impurity Management

Research into the synthesis of omeprazole and related compounds has yielded insights into novel methods that enhance the efficiency and purity of these medications. The exploration of these synthetic pathways not only optimizes the production process but also addresses the formation of pharmaceutical impurities, ensuring the safety and efficacy of the drug. This area of study is crucial for the development of safer and more effective proton pump inhibitors for clinical use (Saini et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 4-Desmethoxy-4-nitro Omeprazole, also known as rac this compound, is the gastric H+/K+ ATPase pump . This pump is responsible for the final step in the production of gastric acid and is located in the parietal cells of the stomach .

Mode of Action

This compound acts as a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . By inhibiting this pump, it prevents the secretion of gastric acid into the stomach, thereby reducing acidity and providing relief from conditions associated with excess stomach acid .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+/K+ ATPase pump . By inhibiting this pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in the production of stomach acid . This can have downstream effects on digestion and absorption of nutrients.

Pharmacokinetics

It’s known that the compound is a potential impurity found in commercial omeprazole and esomeprazole magnesium preparations . The pharmacokinetics of these drugs might provide some insights, but specific studies would be needed to confirm the ADME properties of this compound.

Result of Action

The inhibition of the H+/K+ ATPase pump by this compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Action Environment

The action of this compound, like other proton pump inhibitors, is influenced by the acidic environment of the stomach. The compound is a prodrug, meaning it is activated in the acidic environment of the stomach . Other environmental factors that could influence the action of the compound include the presence of food and the specific characteristics of the individual’s metabolism.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Omeprazole, the parent compound, shows competitive inhibition of CYP2C19 activity .

Molecular Mechanism

It is known that Omeprazole, the parent compound, inhibits the proton pump, which is crucial for the production of gastric acid .

Metabolic Pathways

It is known that Omeprazole, the parent compound, is metabolized in the liver by the cytochrome P450 system .

Propiedades

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDONLPWKWJOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

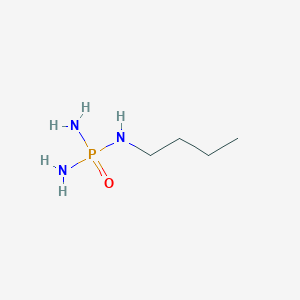

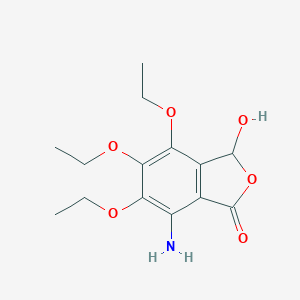

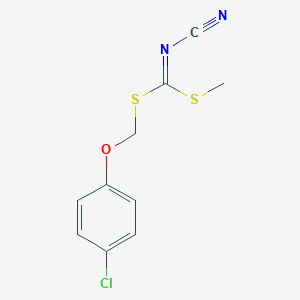

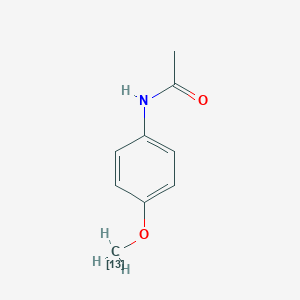

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

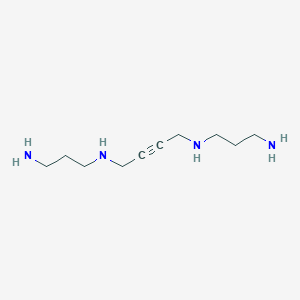

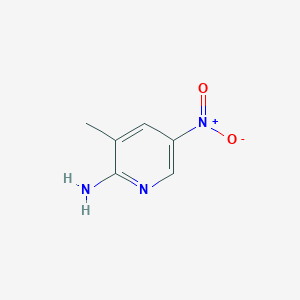

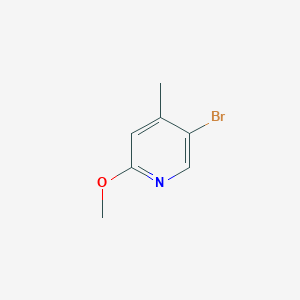

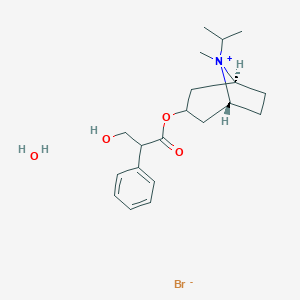

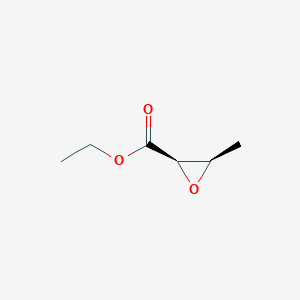

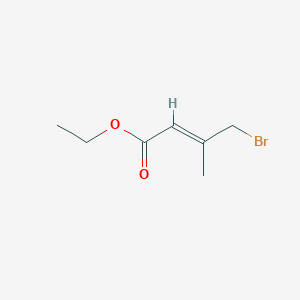

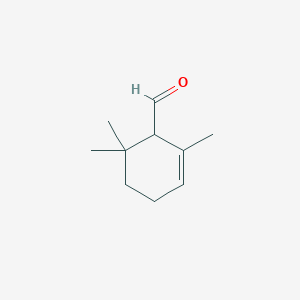

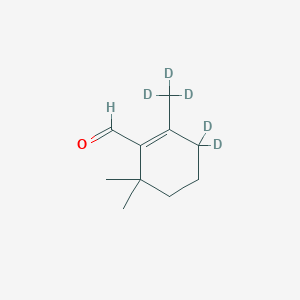

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.